

ORM-10103 washout protocol for reversible effect studies

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Compound of Interest

Compound Name: ORM-10103

Cat. No.: B1662443

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ORM-10103 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **ORM-10103** in reversible effect studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ORM-10103**?

A1: **ORM-10103** is a selective inhibitor of the Na⁺/Ca²⁺ exchanger (NCX).[1][2][3] It effectively reduces both the inward and outward currents of the NCX.[1] This selectivity allows for the targeted study of the NCX's role in cardiac function and arrhythmogenesis.[3][4]

Q2: Is the inhibitory effect of **ORM-10103** reversible?

A2: Yes, the effects of **ORM-10103** have been demonstrated to be reversible upon washout in in-vitro cardiac preparations.[5]

Q3: What are the recommended concentrations of **ORM-10103** for studying its effects on afterdepolarizations?

A3: Studies have effectively used concentrations of 3 μ M and 10 μ M to demonstrate a concentration-dependent reduction in the amplitude of both early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1][5][6][7]

Q4: Does **ORM-10103** affect other ion channels?

A4: **ORM-10103** is highly selective for the NCX.^{[2][3]} At a concentration of 10 μM , it does not significantly affect the L-type Ca^{2+} current or the fast inward Na^{+} current.^{[1][5]} However, a slight reduction in the rapid delayed rectifier K^{+} current (I_{Kr}) has been observed at a concentration of 3 μM .^{[1][2]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Incomplete reversal of ORM-10103 effects after washout.	Insufficient washout duration or volume.	Increase the duration of the washout period and the volume of the perfusion solution. Ensure complete exchange of the bath solution multiple times.
Non-specific binding of the compound to the tissue or experimental apparatus.	Consider using a perfusion system with minimal dead volume. Pre-treating the system with a blocking agent (e.g., bovine serum albumin) may help reduce non-specific binding in some setups.	
Variability in the inhibitory effect of ORM-10103.	Inconsistent drug concentration.	Prepare fresh stock solutions of ORM-10103 for each experiment. Ensure accurate dilution to the final working concentration.
Differences in tissue preparation or experimental conditions.	Standardize the tissue dissection and mounting procedures. Maintain consistent temperature, pH, and oxygenation of the perfusion solution.	
Unexpected off-target effects observed.	Use of excessively high concentrations of ORM-10103.	Titrate the concentration of ORM-10103 to the lowest effective dose for your specific experimental model.
Contamination of reagents.	Use high-purity reagents and sterile techniques to prepare all solutions.	

Experimental Protocols

Protocol for Assessing the Reversibility of ORM-10103 on Early Afterdepolarizations (EADs)

This protocol is based on methodologies described in published studies.^[5]

1. Tissue Preparation:

- Isolate right ventricular papillary muscles from a canine heart.
- Mount the preparation in a tissue chamber and perfuse with normal Tyrode's solution at 37°C.

2. Induction of EADs:

- Perfuse the tissue with a solution containing an IKr blocker (e.g., 1 µM dofetilide) and a barium salt (e.g., 100 µM BaCl₂) to induce EADs.
- Pace the tissue at a slow cycle length (e.g., 1500–3000 ms) to facilitate EAD development.

3. Application of **ORM-10103**:

- Once stable EADs are recorded, switch the perfusion to a solution containing the desired concentration of **ORM-10103** (e.g., 3 µM or 10 µM) in addition to the EAD-inducing agents.
- Record the changes in EAD amplitude. A concentration-dependent decrease is expected.^[5]

4. Washout Procedure:

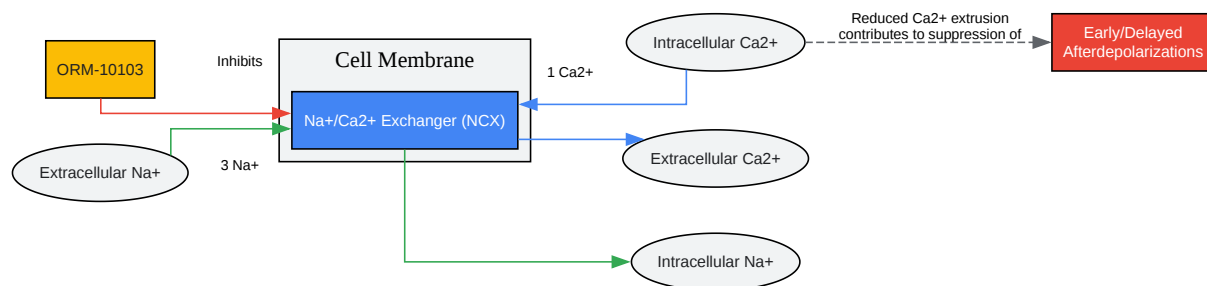
- To assess reversibility, switch the perfusion back to the EAD-inducing solution without **ORM-10103**.
- A standard laboratory practice for washout would involve perfusing the tissue with a volume equivalent to at least 10 times the chamber volume, repeated 3-5 times over a period of 20-30 minutes to ensure complete removal of the compound.
- Continuously monitor the action potentials to observe the reversal of the EAD amplitude back towards the pre-drug baseline.

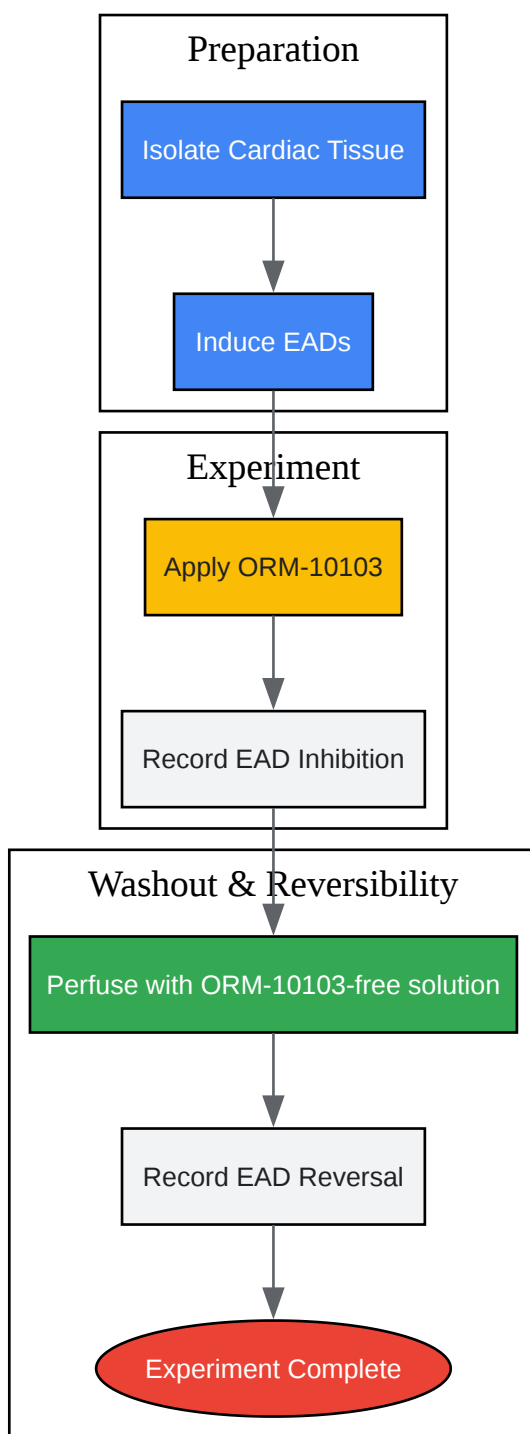
Quantitative Data Summary

The following table summarizes the reported effects of **ORM-10103** on the amplitude of EADs and DADs.

Parameter	Condition	ORM-10103 Concentration	% Reduction in Amplitude (Mean \pm SEM)	Reference
EAD Amplitude	Dofetilide + BaCl ₂ induced	3 μ M	39.4% (from 19.3 \pm 2.2 mV to 11.7 \pm 2.4 mV)	[5]
DAD Amplitude	Strophanthin induced	3 μ M	56.4% (from 5.5 \pm 0.6 mV to 2.4 \pm 0.8 mV)	[5]
10 μ M			69.1% (from 8.1 \pm 2.3 mV to 2.5 \pm 0.3 mV)	[5]

Visualizations





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